molecular formula C12H8N2 B11910382 (E)-3-(Quinolin-2-yl)acrylonitrile

(E)-3-(Quinolin-2-yl)acrylonitrile

Katalognummer: B11910382
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: INJAEPPZQXWPNK-HWKANZROSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(Quinolin-2-yl)acrylonitrile is an organic compound that features a quinoline ring attached to an acrylonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(Quinolin-2-yl)acrylonitrile typically involves the reaction of quinoline derivatives with acrylonitrile under specific conditions. One common method is the Knoevenagel condensation, where quinoline-2-carbaldehyde reacts with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol, leading to the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: (E)-3-(Quinolin-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, forming (E)-3-(Quinolin-2-yl)ethylamine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: (E)-3-(Quinolin-2-yl)ethylamine.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(E)-3-(Quinolin-2-yl)acrylonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of (E)-3-(Quinolin-2-yl)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, affecting gene expression and cellular processes. The nitrile group can also participate in covalent bonding with nucleophilic sites in proteins, altering their function.

Vergleich Mit ähnlichen Verbindungen

    Quinoline: A parent compound with a similar quinoline ring structure but lacking the acrylonitrile moiety.

    2-Arylquinolines: Compounds with an aryl group attached to the quinoline ring, showing different biological activities.

    Quinolin-2-ylcarbamates: Compounds with a carbamate group attached to the quinoline ring, used in various synthetic applications.

Uniqueness: (E)-3-(Quinolin-2-yl)acrylonitrile is unique due to the presence of both the quinoline ring and the acrylonitrile group, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Eigenschaften

Molekularformel

C12H8N2

Molekulargewicht

180.20 g/mol

IUPAC-Name

(E)-3-quinolin-2-ylprop-2-enenitrile

InChI

InChI=1S/C12H8N2/c13-9-3-5-11-8-7-10-4-1-2-6-12(10)14-11/h1-8H/b5-3+

InChI-Schlüssel

INJAEPPZQXWPNK-HWKANZROSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C#N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.